2-Methylresorcinol

Vue d'ensemble

Description

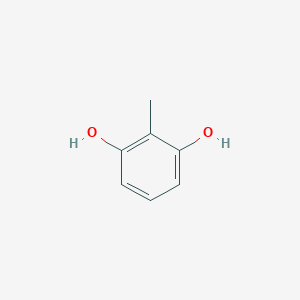

2-Methylresorcinol, also known as 2,6-dihydroxytoluene, is an aromatic compound with the molecular formula C7H8O2. It is a derivative of resorcinol, where a methyl group is attached to the benzene ring. This compound is primarily used in the cosmetic industry, particularly in hair dye formulations, due to its ability to produce various shades of brown when combined with other dye components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylresorcinol can be synthesized through several methods. One common approach involves the aromatization of 2-methyl-1,3-cyclohexanedione. This process typically includes the following steps:

Mannich Reaction: 1,3-cyclohexanedione is subjected to a Mannich reaction with formaldehyde and a dialkylamine to produce 2-dialkylaminomethyl-1,3-cyclohexanedione.

Hydrogenolysis: The resulting compound undergoes hydrogenolysis to yield 2-methyl-1,3-cyclohexanedione.

Aromatization: Finally, 2-methyl-1,3-cyclohexanedione is aromatized to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the tert-butylation of resorcinol to obtain 4,6-di-tert-butylresorcinol, followed by methylation and de-tert-butylation to yield the final product .

Analyse Des Réactions Chimiques

2-Methylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Cosmetic Industry

2-Methylresorcinol is widely used in the cosmetic sector, particularly in hair dye formulations. Its ability to provide color without significant skin irritation makes it a preferred choice for oxidative hair dyes. Studies have shown that it effectively enhances dye uptake while minimizing adverse reactions .

Pharmaceutical Applications

In pharmaceuticals, 2-MR has been explored for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory properties, making it a candidate for topical formulations aimed at treating skin conditions . Additionally, its use as a preservative in certain formulations has been investigated due to its antimicrobial properties.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds, including porphyrins and other aromatic derivatives. Its role as a building block in organic synthesis highlights its versatility in creating complex molecules for research and industrial applications .

Pesticide Formulations

The compound has also been evaluated for use in pesticide formulations due to its efficacy against certain pests. Its application in agrochemicals underscores its potential beyond traditional uses in cosmetics and pharmaceuticals .

Acute Toxicity

Toxicological assessments indicate that 2-MR has moderate acute toxicity when administered orally, with an estimated LD50 of approximately 200-390 mg/kg in animal models . Dermal absorption studies reveal variable absorption rates depending on the formulation, with significant absorption noted in aqueous solutions.

Genotoxicity

Genotoxicity studies have shown mixed results. While some assays indicated clastogenic effects at high concentrations, others did not demonstrate mutagenic potential. This variability suggests that further research is needed to fully understand the safety profile of 2-MR .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50: 200-390 mg/kg |

| Dermal Absorption | Significant absorption in aqueous solutions |

| Genotoxicity | Clastogenic effects at high concentrations |

| Skin Sensitization | Moderate sensitizer based on LLNA studies |

Case Study 1: Hair Dye Formulation

A study conducted on the efficacy of hair dye formulations containing 2-MR demonstrated improved color retention and reduced skin irritation compared to traditional dyes. The formulation was applied to a cohort of volunteers with varying hair types, resulting in positive feedback regarding both color vibrancy and scalp comfort.

Case Study 2: Dermatological Applications

In a clinical trial assessing the anti-inflammatory properties of topical formulations containing 2-MR, patients with dermatitis showed significant improvement in symptoms after four weeks of treatment. The study highlighted the compound's potential as an effective ingredient in dermatological products.

Mécanisme D'action

The mechanism of action of 2-methylresorcinol involves its interaction with various molecular targets and pathways. In hair dye formulations, it acts as a coupling agent, reacting with primary intermediates to form colored compounds. The presence of hydroxyl groups allows it to participate in hydrogen bonding and other interactions, enhancing its reactivity .

Comparaison Avec Des Composés Similaires

4-Methylresorcinol: Another derivative with a methyl group at a different position on the benzene ring.

2,5-Dimethylresorcinol: Contains two methyl groups on the benzene ring.

Uniqueness: 2-Methylresorcinol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. It is less toxic compared to resorcinol and has a lower environmental impact .

Activité Biologique

2-Methylresorcinol (2-MR) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, antibacterial, and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of resorcinol, characterized by the presence of a methyl group at the 2-position. Its molecular formula is C_7H_8O_2, and it exhibits properties typical of phenolic compounds, including antioxidant capabilities due to the presence of hydroxyl groups.

Antioxidant Activity

Antioxidant activity is one of the prominent biological activities attributed to 2-MR. It acts by scavenging free radicals, thereby preventing oxidative stress in biological systems.

Research Findings

A study demonstrated that 2-MR exhibited significant radical scavenging activity, with an inhibition percentage comparable to standard antioxidants. The antioxidant activity was measured using the DPPH assay, where 2-MR showed an inhibition rate of approximately 84.95% at a concentration of 100 μM .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of 2-MR against Gram-positive and Gram-negative bacteria, it was found to be effective primarily against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA). The inhibition zones ranged from 10 to 15 mm , indicating moderate antibacterial efficacy .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| MRSA | 10-15 |

| Staphylococcus aureus | Moderate |

| Escherichia coli | No significant effect |

Cytotoxicity

Cytotoxicity studies have shown that 2-MR can induce cell death in certain cancer cell lines while being non-toxic to normal cells.

Research Findings

In vitro tests on human cancer cell lines revealed that 2-MR displayed selective cytotoxicity towards colon adenocarcinoma cells (HT-29), with an IC50 value of approximately 100 μM . This suggests potential as an anticancer agent .

Enzymatic Interactions

Research has also explored the interaction of 2-MR with enzymes such as tyrosinase. Unlike other resorcinols, 2-MR does not act as a substrate for tyrosinase, which may be attributed to steric hindrance caused by its molecular structure. This characteristic could influence its application in cosmetic formulations aimed at skin lightening or pigmentation control .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Propriétés

IUPAC Name |

2-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMADXFOCUXMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025571 | |

| Record name | 2-Methyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light brown solid; [EC: SCCP] | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-25-3 | |

| Record name | 2-Methylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W7044A3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methylresorcinol?

A1: this compound has the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C. These methods provide information about its functional groups and structural arrangement. [, , ]

Q3: How does the stability of this compound vary under different pH conditions?

A3: this compound demonstrates optimal stability in slightly basic conditions, specifically within the pH range of 6 to 9. []

Q4: Are there specific applications where the stability of this compound is crucial?

A4: Yes, the stability of this compound is particularly important in applications like hair dyes. Its stability under slightly basic conditions is crucial for maintaining the desired color and performance of these products. [, ]

Q5: What is the role of this compound in the synthesis of benzoxazine-based polymers?

A5: this compound acts as a bifunctional nucleophile in the ring-opening addition reaction with benzoxazines. This reaction allows for the synthesis of linear polymers with phenolic moieties bridged by Mannich-type linkages, leading to materials with high glass transition temperatures. [, ]

Q6: Can you elaborate on the mechanism of the reaction between this compound and benzoxazines?

A6: The reaction proceeds through a ring-opening addition mechanism. The nucleophilic aromatic ring of this compound attacks the electrophilic carbon of the benzoxazine ring, leading to ring-opening and subsequent formation of a stable Mannich-type linkage. []

Q7: How has computational chemistry been employed to understand the interactions of this compound?

A7: Computational methods like Car–Parrinello molecular dynamics (CPMD) and Constrained Density Functional Theory (CDFT) have been used to study the hydrogen bonding interactions of this compound with other molecules. These simulations provide insights into the dynamics and electronic structure changes associated with these interactions. []

Q8: How does the methyl group in this compound influence its properties compared to resorcinol?

A8: The methyl group in this compound introduces steric hindrance, impacting its reactivity and interactions compared to resorcinol. This difference is evident in the synthesis of banana-shaped molecules, where the methyl group destabilizes the mesophases formed compared to analogous compounds without the methyl group. []

Q9: Are there any studies exploring the impact of the methyl group on the biological activity of this compound?

A9: Yes, studies have shown that the presence of the methyl group in this compound influences its antithyroid activity. In comparison to other dihydroxyphenols like resorcinol and 5-methylresorcinol, this compound exhibits intermediate potency, highlighting the role of substituent effects on biological activity. []

Q10: What are the challenges associated with formulating this compound in certain applications?

A10: this compound's solubility can be a limiting factor in some formulations. Research focuses on developing strategies to improve its solubility and bioavailability for enhanced efficacy in various applications. []

Q11: What is the safety profile of this compound in cosmetic applications?

A11: Studies indicate that this compound is safe for use in cosmetic hair dye formulations at concentrations between 1% and 5%. [] Animal and clinical data support its safety in these applications, though some individuals may experience mild skin irritation or sensitization. []

Q12: Are there any concerns regarding the endocrine activity of this compound?

A12: Research has shown that this compound exhibits anti-androgen and anti-glucocorticoid activities. [] Further investigation is needed to assess its potential endocrine-disrupting effects fully.

Q13: What analytical methods are commonly employed for the detection and quantification of this compound?

A13: Several analytical techniques are used for analyzing this compound, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). These methods, often coupled with detectors like Flame Ionization Detector (FID) or Photodiode Array Detector (DAD), allow for sensitive and accurate quantification of this compound in various matrices. [, , ]

Q14: How is this compound typically extracted from complex samples before analysis?

A14: Ultrasonic extraction with solvents like ethyl acetate is a common technique for extracting this compound from samples like hair dyes before analysis. This method efficiently isolates the analyte for accurate quantification. []

Q15: What is the environmental fate of this compound, and are there concerns about its persistence?

A15: this compound can be photodegraded by metal oxide nanoparticles like ZnO under both UV and visible light irradiation. [, ] These findings suggest its potential for remediation in contaminated water sources and highlight the importance of understanding its degradation pathways to minimize any potential environmental impact.

Q16: Are there viable alternatives to this compound in its various applications, and what are their advantages or disadvantages?

A16: While this compound offers unique properties, exploring alternative compounds with similar functionalities but potentially improved safety profiles or environmental friendliness is crucial. For instance, in hair dyes, other coupling agents and dye precursors are available, each with its own set of characteristics and potential trade-offs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.